5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile
Description
5H,7H,8H-Pyrano[4,3-b]pyridine-2-carbonitrile is a fused heterocyclic compound featuring a pyran ring fused to a pyridine core, with a nitrile (-CN) group at the 2-position.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-8-2-1-7-6-12-4-3-9(7)11-8/h1-2H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNWLQNANXPEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, and hydrazine hydrate . This method is advantageous due to its high yield and the absence of a metal catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly in the pharmaceutical industry.
Chemical Reactions Analysis
Types of Reactions: 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrano[4,3-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Structural Overview
The compound features a fused pyridine and pyran ring system with a carbonitrile substituent. Its molecular formula is , and it exhibits significant reactivity due to the presence of the carbonitrile group. This structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacological research.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile possesses notable anticancer properties. Studies have shown its efficacy against various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 | Inhibition of Aurora-A kinase |
| HepG2 | 0.71 | Induction of apoptosis |
| NCI-H460 | 0.08 | Microtubule disassembly |
These findings highlight the compound's ability to disrupt critical cellular processes involved in cancer proliferation and survival .
2. Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Studies suggest that it exhibits significant inhibitory effects against a range of bacterial strains, making it a candidate for the development of new antimicrobial agents .
Synthetic Organic Chemistry
1. Synthesis Methods
The synthesis of this compound can be achieved through several methods, including cyclo-condensation reactions and microwave-assisted synthesis techniques. These methods often involve the use of catalysts such as piperidine or di-ammonium hydrogen phosphate to enhance yields .
2. Reaction Pathways
The compound's reactivity allows for further derivatization, enabling the creation of various analogs with potentially enhanced biological activities. The synthetic routes can be optimized using retrosynthesis analysis tools that predict feasible synthetic pathways based on existing chemical data .
Case Studies
Study 1: Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of this compound on MCF7 and HepG2 cells. The results indicated significant reductions in cell viability at low concentrations, confirming its potential as an anticancer agent .
Study 2: In Vivo Efficacy
Another investigation focused on the in vivo effects of this compound using xenograft models. The treatment resulted in decreased tumor volume and altered expression profiles of pro-apoptotic and anti-apoptotic markers in tumor tissues, further supporting its therapeutic potential .
Mechanism of Action
The mechanism of action of 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key Observations:
- Core Modifications: Replacement of the pyrano ring with thieno (e.g., thieno[2,3-b]pyridine in ) alters electronic properties and binding affinity .
- Piperazine-linked derivatives (e.g., ) introduce hydrogen-bonding capabilities, critical for protein-inhibitor interactions .
Biological Activity
5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile (CAS Number: 1780025-95-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile
- Molecular Formula : C9H8N2O
- Molecular Weight : 160.18 g/mol
- Purity : Typically ≥95% .
Biological Activity Overview
Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities:
-
Antiproliferative Activity :
- Studies have shown that pyridine derivatives can significantly inhibit the growth of various cancer cell lines. The antiproliferative effects are often measured using IC50 values (the concentration required to inhibit cell growth by 50%).
- In a recent study focusing on pyridine derivatives, compounds with specific functional groups demonstrated improved antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The presence of hydroxyl (-OH) groups was particularly beneficial in lowering IC50 values .
-
Mechanisms of Action :
- The mechanisms through which these compounds exert their effects often involve interactions with cellular components that lead to apoptosis or cell cycle arrest. For instance, the presence of electron-withdrawing groups has been correlated with enhanced biological activity due to increased reactivity towards cellular targets .
Case Studies and Research Findings
Several studies have specifically investigated the biological activity of related compounds and their implications for drug development:
- A study conducted on various pyridine derivatives revealed that modifications at specific positions significantly affected their antiproliferative properties. For example, compounds with two hydroxyl groups exhibited IC50 values as low as 0.021 µM against certain cancer cell lines, indicating strong potential as therapeutic agents .
- Another research highlighted the synthesis of polyfunctionalized pyranopyridinones as promising scaffolds for medicinal chemistry. The study emphasized the importance of structural diversity in enhancing biological activity and suggested that further exploration of these compounds could yield effective anticancer agents .
Data Summary Table
| Compound Name | IC50 (µM) | Target Cell Line | Functional Groups |
|---|---|---|---|
| This compound | TBD | HeLa | TBD |
| Hydroxy-substituted Pyridine Derivative | 0.021 | Hep2 | -OH |
| Acylated Pyridine Derivative | 75-100 | Various | Acyl group |
Q & A
Basic: What are the common synthetic routes for 5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step routes starting with condensation reactions between substituted pyridine derivatives and carbonyl-containing precursors. Key steps include:
- Cyclization : Acid- or base-catalyzed cyclization of intermediates like 2-amino-7-isopropyl-5-oxo-5H-benzopyrano derivatives under reflux conditions (e.g., ethanol/water mixtures) .
- Functionalization : Introduction of the cyano group via nucleophilic substitution or nitrile transfer reagents (e.g., KCN or CuCN) under controlled temperatures (60–80°C) .
Optimization : Solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., piperidine for Knoevenagel reactions) significantly impact yield. For example, ethanol-water mixtures enhance solubility of polar intermediates, improving cyclization efficiency .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound’s stereoisomers?
Answer:
Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from dynamic stereochemistry or solvent effects. Methodological approaches include:
- Variable-Temperature NMR : To detect conformational exchange broadening, which indicates dynamic stereoisomerism .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed structures .
- Cocrystallization Studies : Use chiral auxiliaries to stabilize specific stereoisomers for XRD analysis, as demonstrated in related pyrano-pyridine systems .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., de-cyanated derivatives) .
- 1D/2D NMR : Assigns proton environments (e.g., pyran ring protons at δ 4.2–5.5 ppm) and confirms regiochemistry via NOESY correlations .
- FT-IR : Identifies nitrile stretches (~2200 cm⁻¹) and pyran C-O-C vibrations (~1250 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₂H₁₄N₂O₂ for related analogs) .
Advanced: How do electronic effects of substituents influence the reactivity of the pyrano[4,3-b]pyridine core?
Answer:
The electron-withdrawing cyano group at C-2 enhances electrophilic substitution at C-4 and C-5. For example:
- Nucleophilic Attack : The pyridine N-atom directs nucleophiles (e.g., amines) to C-7 via resonance stabilization .
- Electrophilic Aromatic Substitution : Fluorophenyl or methoxy groups at C-4 alter ring electron density, modulating reactivity in Suzuki-Miyaura couplings .
Experimental Validation : Hammett plots using substituents with varying σ values (e.g., -NO₂, -OCH₃) correlate reaction rates with electronic effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Desiccated Environment : Store at –20°C in amber vials to prevent hydrolysis of the nitrile group .
- Inert Atmosphere : Use argon or nitrogen to avoid oxidation of the dihydropyran ring .
- Stability Monitoring : Periodic TLC or HPLC checks (every 3 months) detect degradation products like pyridine-2-carboxylic acid .
Advanced: How can computational modeling predict bioactivity trends for analogs of this compound?
Answer:
- Docking Studies : Use AutoDock Vina to screen against targets like kinase enzymes, leveraging the pyridine core’s affinity for ATP-binding pockets .
- QSAR Models : Correlate substituent lipophilicity (logP) with cytotoxicity using datasets from analogs (e.g., IC₅₀ values for 4-(3-fluorophenyl) derivatives) .
- MD Simulations : Assess binding stability of the pyran ring in aqueous environments (e.g., GROMACS with TIP3P water models) .
Basic: What strategies mitigate byproduct formation during cyano group introduction?
Answer:
- Low-Temperature Cyanidation : Use CuCN in DMF at 0–5°C to minimize hydrolysis to carboxylic acids .
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyls with TMSCl) before nitrile addition .
- Workup Optimization : Quench reactions with ammonium chloride to precipitate metal cyanide byproducts .
Advanced: How do solvent effects influence the tautomeric equilibrium of the pyrano-pyridine system?
Answer:
Polar aprotic solvents (e.g., DMSO) stabilize enolic tautomers via hydrogen bonding, observed as downfield shifts in ¹H NMR (δ 10–12 ppm for -OH). Nonpolar solvents (e.g., toluene) favor keto forms, confirmed by UV-Vis λmax shifts from 280 nm (enol) to 320 nm (keto) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with cyanide-containing byproducts .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., HCl during workup) .
- Spill Management : Neutralize spills with FeSO₄ to convert free cyanide to less toxic ferrocyanide .
Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions on this scaffold?
Answer:
Regioselectivity is governed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
